N-Boc-N-bis(PEG3-OH)
Overview
Description
N-Boc-N-bis(PEG3-OH) is a branched polyethylene glycol derivative with two terminal hydroxy groups and a tert-butoxycarbonyl (Boc) protected amino group. This compound is widely used in various fields due to its unique structure, which allows for multiple functionalizations and derivatizations. The hydroxy groups can be replaced with other reactive functional groups, and the Boc group can be deprotected under acidic conditions .
Mechanism of Action
Target of Action
N-Boc-N-bis(PEG3-OH) is a branched PEG derivative with two terminal hydroxy groups and a Boc protected amino group . The primary targets of this compound are proteins and biotin, as it can be used for their conjugation .
Mode of Action
The hydroxy groups of N-Boc-N-bis(PEG3-OH) enable further derivatization or replacement with other reactive functional groups . The Boc protected amino group can be deprotected under acidic conditions . This allows the compound to interact with its targets and induce changes.
Biochemical Pathways
It’s known that the compound can be used as a building block for synthesizing polymer-based materials . This suggests that it may influence pathways related to protein synthesis and modification.
Pharmacokinetics
The hydrophilic peg linker together with the tertiary amine spacer drastically increases the water solubility of the compound . This could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of N-Boc-N-bis(PEG3-OH) are largely dependent on the proteins or biotin it is conjugated with. By enabling further derivatization or replacement with other reactive functional groups, it can modify the function and properties of these targets .
Action Environment
The action, efficacy, and stability of N-Boc-N-bis(PEG3-OH) can be influenced by environmental factors such as pH, as the Boc protected amino group can be deprotected under acidic conditions . Additionally, its solubility in both water and organic solvents suggests that it can function effectively in a variety of biological and chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-bis(PEG3-OH) typically involves the reaction of polyethylene glycol with tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of N-Boc-N-bis(PEG3-OH) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-bis(PEG3-OH) undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxy groups can be substituted with other functional groups such as halides or azides.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Halides, azides, or other substituted derivatives.
Scientific Research Applications
N-Boc-N-bis(PEG3-OH) is extensively used in scientific research due to its versatility and functional properties. Some of its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and solubility.
Medicine: Utilized in drug delivery systems to improve pharmacokinetic properties.
Industry: Applied in surface modification and bioconjugation processes
Comparison with Similar Compounds
Similar Compounds
N-Boc-N-bis(PEG1-OH): A smaller PEG linker with similar functional groups but shorter chain length.
N-Boc-N-bis(PEG3-azide): Contains azide groups instead of hydroxy groups, used in click chemistry.
N-Boc-N-bis(PEG3-acid): Contains carboxylic acid groups, used in the synthesis of PROTACs.
Uniqueness
N-Boc-N-bis(PEG3-OH) stands out due to its branched structure and the presence of multiple hydroxy groups, which provide increased functionality and versatility. This makes it particularly useful in applications requiring multiple points of attachment or modification .
Properties
IUPAC Name |
tert-butyl N,N-bis[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43NO10/c1-21(2,3)32-20(25)22(4-8-26-12-16-30-18-14-28-10-6-23)5-9-27-13-17-31-19-15-29-11-7-24/h23-24H,4-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRPLRNWLDABDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCO)CCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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